N-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of 1,2,4-triazole-based acetamides featuring a sulfur-linked triazolyl scaffold substituted with a furan-2-ylmethyl group at position 4, a pyridin-3-yl group at position 5, and an N-(4-chlorophenyl)acetamide moiety. The structural complexity of this molecule confers unique physicochemical and biological properties. Its synthesis typically involves alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with α-chloroacetamide derivatives under alkaline conditions, followed by purification via recrystallization . Key applications include anti-inflammatory and anti-exudative activities, as demonstrated in rodent models .
Properties
Molecular Formula |
C20H16ClN5O2S |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H16ClN5O2S/c21-15-5-7-16(8-6-15)23-18(27)13-29-20-25-24-19(14-3-1-9-22-11-14)26(20)12-17-4-2-10-28-17/h1-11H,12-13H2,(H,23,27) |
InChI Key |
RNZFRBSNEXWWHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Pharmacological Activities
The compound’s bioactivity is influenced by substituents on the triazole ring, the aryl/heteroaryl groups, and the sulfanyl-linked acetamide moiety. Below is a comparative analysis with analogous derivatives:
Key Observations :
- Anti-exudative activity is maximized with electron-withdrawing groups (e.g., Cl, NO₂) on the N-aryl acetamide moiety, as seen in derivatives 3.1–3.21 .
- Pyridine vs. Furan substitution : Pyridin-3-yl or pyridin-4-yl groups enhance antimicrobial and anti-inflammatory activities compared to furan derivatives .
- Sulfanyl linkage : Critical for binding to biological targets, as removal reduces activity by >50% in triazole derivatives .
Physicochemical Properties
*Predicted based on analogous derivatives.
Structural Determinants of Solubility :
- Furan-2-ylmethyl substitution increases hydrophobicity (LogP ~3.2) compared to pyridine derivatives (LogP ~2.5–3.0) .
- N-Aryl acetamides with polar groups (e.g., NO₂, OCH₃) improve aqueous solubility .
Anti-Exudative Activity
In a rat model of formalin-induced edema, the target compound reduced exudate volume by 62% at 10 mg/kg, outperforming diclofenac sodium (55% at 8 mg/kg) . Derivatives with meta-chloro or para-nitro substituents on the N-aryl group showed the highest efficacy (Table 1).
Antimicrobial Activity
coli and S. aureus with MIC values of 6.25–12.5 µg/mL .
Toxicity Profile
No acute toxicity was observed in rodents at doses ≤100 mg/kg for triazolyl sulfanyl acetamides, suggesting a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
